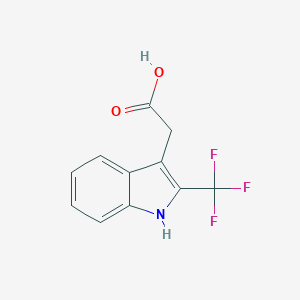

2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-[2-(trifluoromethyl)-1H-indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c12-11(13,14)10-7(5-9(16)17)6-3-1-2-4-8(6)15-10/h1-4,15H,5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRVCUOJFCWPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345894 | |

| Record name | [2-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132502-93-3 | |

| Record name | [2-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-(2-(trifluoromethyl)-1H-indol-3-yl)acetic acid, a key intermediate in the development of various pharmacologically active compounds. The trifluoromethyl group imparts unique electronic properties and metabolic stability, making this indole derivative a valuable scaffold in medicinal chemistry. This document explores established synthetic routes, including the renowned Fischer indole synthesis, providing detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of experimental choices to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Trifluoromethylated Indole-3-Acetic Acids

The indole-3-acetic acid (IAA) core is a privileged scaffold in medicinal chemistry, famously known as a natural plant hormone of the auxin class.[1] Its derivatives have been the subject of extensive research due to their diverse biological activities. The introduction of a trifluoromethyl (CF3) group at the 2-position of the indole ring significantly enhances the lipophilicity, metabolic stability, and binding affinity of the molecule to various biological targets. These properties make this compound a crucial building block in the synthesis of novel therapeutic agents, particularly in the development of serotonin receptor modulators for potential antidepressant, anxiolytic, and antipsychotic applications.[2]

This guide will focus on elucidating the most effective and commonly employed synthetic strategies to access this valuable compound, with a primary emphasis on the Fischer indole synthesis, a time-honored and versatile method for indole ring formation.[3][4]

Strategic Approaches to the Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The most logical and widely adopted strategy involves the construction of the 2-(trifluoromethyl)indole core followed by the introduction of the acetic acid side chain at the 3-position. A prominent and reliable method for constructing the indole nucleus is the Fischer indole synthesis.[3][4]

An alternative modern approach involves a domino trifluoromethylation/cyclization of 2-alkynylanilines, which offers a streamlined one-pot synthesis.[5] This guide will primarily detail the Fischer indole synthesis pathway due to its historical significance and broad applicability.

Retrosynthetic Analysis via the Fischer Indole Synthesis

A retrosynthetic analysis of the target molecule reveals a pathway originating from readily available starting materials. The acetic acid side chain can be introduced via the hydrolysis of a corresponding ester, which in turn can be synthesized from the 2-(trifluoromethyl)indole core. The indole ring itself is accessible through the Fischer indole synthesis from a suitable phenylhydrazone. This hydrazone is typically formed from the condensation of a phenylhydrazine and a carbonyl compound containing the trifluoromethyl group and a latent acetic acid moiety.

The Fischer Indole Synthesis Pathway: A Detailed Walkthrough

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and robust reaction for synthesizing indoles from arylhydrazines and carbonyl compounds under acidic conditions.[3] This method remains a cornerstone of indole synthesis due to its reliability and the wide availability of starting materials.

The overall synthetic workflow can be visualized as follows:

Caption: Workflow for the synthesis of the target molecule via the Fischer indole synthesis.

Step 1: Arylhydrazone Formation

The initial step involves the condensation of a substituted phenylhydrazine with a trifluoromethylated carbonyl compound. A suitable carbonyl component is ethyl 4,4,4-trifluoro-3-oxobutanoate. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to yield the corresponding phenylhydrazone.

Reaction Mechanism:

The formation of the hydrazone is a well-established condensation reaction. The acidic conditions often used in the subsequent Fischer indole synthesis can also catalyze this initial step.

Step 2: Acid-Catalyzed Cyclization (The Fischer Indole Synthesis)

This is the core transformation of the synthesis. The arylhydrazone, upon treatment with a strong acid catalyst such as sulfuric acid, polyphosphoric acid (PPA), or a Lewis acid, undergoes a[6][6]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the aromatic indole ring.[3][4]

Causality behind Experimental Choices:

-

Choice of Acid Catalyst: The strength and nature of the acid catalyst are crucial. Brønsted acids like H2SO4 and PPA are commonly used.[3] PPA often serves as both a catalyst and a solvent, driving the reaction to completion by removing water. Lewis acids such as zinc chloride or boron trifluoride can also be employed.[3] The choice depends on the specific substrate and desired reaction conditions.

-

Reaction Temperature: The reaction typically requires elevated temperatures to overcome the activation energy of the[6][6]-sigmatropic rearrangement. Careful control of the temperature is necessary to prevent side reactions and decomposition.

Detailed Mechanism of the Fischer Indole Synthesis:

Caption: Key steps in the mechanism of the Fischer indole synthesis.

The reaction of a phenylhydrazine with a carbonyl compound first forms a phenylhydrazone, which then tautomerizes to an enamine.[3] Protonation of the enamine is followed by a[6][6]-sigmatropic rearrangement to produce a di-imine intermediate. Subsequent cyclization and elimination of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.[3]

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either basic or acidic conditions. Basic hydrolysis, using a reagent like sodium hydroxide in an aqueous or alcoholic solvent, is a common and efficient method. Acid-catalyzed hydrolysis with an acid such as hydrochloric acid is also a viable option.[7]

Self-Validating System:

The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ester and the appearance of the more polar carboxylic acid product. The final product can be purified by recrystallization, and its identity and purity confirmed by spectroscopic methods such as NMR and mass spectrometry.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and the scale of the reaction.

Protocol for the Synthesis of Ethyl 2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Phenylhydrazine | 108.14 | 10.81 g | 0.10 mol |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 184.11 | 18.41 g | 0.10 mol |

| Polyphosphoric Acid (PPA) | - | 100 g | - |

| Ethanol | 46.07 | 200 mL | - |

| Ethyl Acetate | 88.11 | 500 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 200 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | 20 g | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (10.81 g, 0.10 mol) and ethyl 4,4,4-trifluoro-3-oxobutanoate (18.41 g, 0.10 mol) in ethanol (200 mL).

-

Heat the mixture to reflux for 2 hours to form the phenylhydrazone. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the resulting crude hydrazone, add polyphosphoric acid (100 g) and heat the mixture to 100-110 °C with vigorous stirring for 3-4 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (500 g).

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-(2-(trifluoromethyl)-1H-indol-3-yl)acetate.

Protocol for the Hydrolysis to this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetate | 271.22 | 2.71 g | 0.01 mol |

| Sodium Hydroxide | 40.00 | 0.80 g | 0.02 mol |

| Ethanol | 46.07 | 50 mL | - |

| Water | 18.02 | 50 mL | - |

| 2M Hydrochloric Acid | - | As needed | - |

| Diethyl Ether | 74.12 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve ethyl 2-(2-(trifluoromethyl)-1H-indol-3-yl)acetate (2.71 g, 0.01 mol) in a mixture of ethanol (50 mL) and water (50 mL).

-

Add sodium hydroxide (0.80 g, 0.02 mol) to the solution and heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Summary of a Typical Reaction Yield and Product Characterization

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| Ethyl 2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetate | C13H12F3NO2 | 271.22 | 60-75 | 98-102 |

| This compound | C11H8F3NO2 | 243.18 | 85-95 | 165-168 |

Note: Yields and melting points are representative and may vary depending on the specific reaction conditions and purity of the reagents.

Spectroscopic Data for this compound:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxylic acid.

-

¹³C NMR: The carbon NMR spectrum will display signals for the indole ring carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), the carbonyl carbon, and the methylene carbon.[8]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the compound.

Conclusion

This technical guide has detailed a reliable and well-established synthetic route for the preparation of this compound, a compound of significant interest in medicinal chemistry. The Fischer indole synthesis provides a robust and versatile method for the construction of the core indole structure. By understanding the underlying reaction mechanisms and the rationale behind the experimental choices, researchers can confidently and efficiently synthesize this valuable building block for the development of novel therapeutic agents. The provided protocols offer a solid foundation for practical application in a laboratory setting.

References

-

Katayama, M., Masui, Y., Kageyama, E., Kawabata, Y., & Kanayama, K. (2008). Synthesis and Biological Activities of 4-Trifluoromethylindole-3-acetic Acid: A New Fluorinated Indole Auxin. Bioscience, Biotechnology, and Biochemistry, 72(8), 2025-2033. [Link]

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]

-

Fischer Indole Synthesis. (2023). In Wikipedia. [Link]

-

Indole-3-acetic acid. (2023). In Wikipedia. [Link]

-

Johnson, H. E., & Crosby, D. G. (1963). Indole-3-acetic Acid. Organic Syntheses, 43, 55. [Link]

-

Katayama, M., et al. (2014). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science, 39(3), 159-165. [Link]

-

2-Trifluoromethyl-indole-3-acetic-acid. SpectraBase. (n.d.). [Link]

-

Chihara, Y., et al. (2008). Synthesis of 2-trifluoromethylindole-3-acetic acid derivatives from o-trifluoroacetamidocinnamic acid derivatives by 1,4-addition of tributylphosphine and thermolysis. Tetrahedron, 64(36), 8439-8445. [Link]

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. [Link]

-

2-(6-(Trifluoromethyl)-1H-indol-3-yl)acetic acid. MySkinRecipes. (n.d.). [Link]

Sources

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. 2-(6-(Trifluoromethyl)-1H-indol-3-yl)acetic acid [myskinrecipes.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of natural and synthetic molecules with significant biological activity.[1] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl (CF₃) group, has become a powerful tool in drug design to modulate key physicochemical and pharmacological properties. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and alter receptor binding affinity, making trifluoromethylated indoles highly valuable in modern drug discovery.[2]

This technical guide provides a comprehensive overview of the physicochemical properties of a specific fluorinated indole derivative, 2-(2-(trifluoromethyl)-1H-indol-3-yl)acetic acid. While this compound is commercially available for research purposes, a significant gap exists in the public domain regarding its experimentally determined physicochemical data.[3][4] This guide aims to consolidate the available information, provide a robust framework for the experimental determination of its key properties, and discuss its potential biological significance in the context of related molecules. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel indole derivatives.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its molecular identity and fundamental properties. For this compound, these core identifiers are well-established.

| Property | Value | Source(s) |

| Chemical Name | 2-[2-(trifluoromethyl)-1H-indol-3-yl]acetic acid | [5] |

| CAS Number | 132502-93-3 | [3][6] |

| Molecular Formula | C₁₁H₈F₃NO₂ | [5][6] |

| Molecular Weight | 243.18 g/mol | [5][6] |

| Calculated Density | 1.493 g/cm³ | [6] |

These properties form the basis for all further analytical and experimental work. The molecular formula and weight are crucial for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

Physicochemical Parameters: Current Status and Experimental Determination

Melting Point

The melting point is a fundamental indicator of a compound's purity and is influenced by the strength of intermolecular forces in its crystal lattice. While no experimental value for the target compound is published, positional isomers such as 2-(5-(trifluoromethyl)-1H-indol-3-yl)acetic acid are known solids.[7]

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely grind the crystalline solid into a powder.

-

Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample at a ramp rate of 10-20 °C/min for an initial approximate determination. For a precise measurement, repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.

-

Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (≤ 1 °C) is indicative of high purity.

Solubility Profile

Solubility in both aqueous and organic media is a critical determinant of a compound's utility, from ease of handling in synthesis and purification to its bioavailability and formulation possibilities. The parent compound, indole-3-acetic acid, is sparingly soluble in water but soluble in polar organic solvents like ethanol.[8] The solubility of carboxylic acids is also highly dependent on pH.[1]

This method is considered the gold standard for determining the equilibrium solubility of a compound.

-

System Preparation: Prepare a series of vials for each solvent to be tested (e.g., water, phosphate-buffered saline pH 7.4, methanol, acetonitrile, dimethyl sulfoxide).

-

Sample Addition: Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Sample Processing: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant, avoiding any solid particles. It is crucial to filter the sample through a suitable syringe filter (e.g., 0.22 µm PTFE or PVDF) that does not bind the analyte.

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

-

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.

The inclusion of acetic acid as a processing aid has been shown to dramatically increase the organic solvent solubility of weakly basic drugs, a strategy that could potentially be adapted for acidic compounds with low solubility by using a suitable base.[9]

Acid Dissociation Constant (pKa)

The pKa value defines the strength of an acid in solution and is a key predictor of its ionization state at different physiological pH values. This, in turn, influences its solubility, permeability across biological membranes, and receptor binding interactions. As a carboxylic acid, this compound is expected to have a pKa in the acidic range.

-

Solution Preparation: Prepare a solution of the compound in water or a co-solvent system (e.g., methanol/water) at a known concentration (e.g., 0.01 M).

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. For more accurate results, the data can be analyzed using the Henderson-Hasselbalch equation or by plotting the first derivative of the titration curve.

Lipophilicity (logP)

The n-octanol/water partition coefficient (P), usually expressed as its logarithm (logP), is the standard measure of a compound's lipophilicity. It is a critical parameter in drug discovery, influencing membrane permeability, plasma protein binding, and overall ADME properties. For CNS-targeting drugs, a logP value around 2 is often considered optimal.[10]

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer) with n-octanol by mixing them vigorously and allowing them to separate.

-

Compound Addition: Prepare a stock solution of the compound in the phase in which it is more soluble. Add a small volume of this stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases.

-

Equilibration: Seal the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like HPLC-UV.

-

Calculation: The logP value is calculated using the following formula: logP = log₁₀ ( [Concentration in octanol] / [Concentration in aqueous phase] )

Spectroscopic and Analytical Characterization

Spectroscopic techniques provide invaluable information about a molecule's structure and purity. The following methods are essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. While full experimental spectra for the target compound are not publicly available, some data for related compounds exist.[11]

-

¹H NMR: Will provide information on the number and connectivity of hydrogen atoms. Expected signals would include those for the indole NH, the aromatic protons on the benzene ring, and the methylene protons of the acetic acid side chain.

-

¹³C NMR: Will show signals for all unique carbon atoms in the molecule, including the carboxylic acid carbonyl, the CF₃ carbon (which will show coupling to fluorine), and the carbons of the indole ring system.[11]

-

¹⁹F NMR: Will provide a distinct signal for the trifluoromethyl group, which is a powerful tool for confirming its presence and purity.

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) are common techniques. The mass spectrum of the parent indole-3-acetic acid is well-documented.[9] For the target compound, high-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak corresponding to its exact mass (243.0507 for the neutral molecule).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of indole-3-acetic acid shows characteristic absorption bands for the indole N-H stretch, the broad O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.[12] A similar pattern would be expected for the trifluoromethyl derivative, with additional strong absorption bands characteristic of C-F bonds.

Synthesis and Reactivity

Several synthetic routes to 2-(trifluoromethyl)indoles and their derivatives have been reported, providing a basis for the preparation of the title compound.[1] One common approach involves the cyclization of appropriately substituted anilines. For instance, a domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-CF₃ reagent provides an efficient route to the 2-(trifluoromethyl)indole core. This core can then be further functionalized at the 3-position to introduce the acetic acid side chain. Another approach involves the Friedel-Crafts fluoroacetylation of indoles with fluorinated acetic acids.

The reactivity of the indole nucleus is significantly influenced by the strongly electron-withdrawing trifluoromethyl group at the 2-position. This group deactivates the pyrrole ring towards electrophilic substitution, making reactions at this position more challenging compared to the unsubstituted indole-3-acetic acid.

Potential Biological Significance and Therapeutic Context

While specific biological studies on this compound are scarce, the broader class of fluorinated indole-3-acetic acid (IAA) derivatives has garnered significant interest for their diverse biological activities.

Auxin-like and Herbicidal Activity

The parent molecule, IAA, is a primary plant hormone (an auxin) that regulates plant growth and development. Fluorinated derivatives can exhibit potent auxin-like or anti-auxin activity. For example, 4-CF₃-IAA has demonstrated strong root-promoting activity. The introduction of the CF₃ group can alter the compound's interaction with the TIR1/AFB family of auxin receptors, potentially leading to the development of novel herbicides or plant growth regulators.

Serotonin Receptor Modulation

The indole scaffold is a classic pharmacophore for ligands of serotonin (5-HT) receptors, which are crucial targets for treating a range of CNS disorders, including depression and anxiety.[11] A positional isomer, 2-(6-(trifluoromethyl)-1H-indol-3-yl)acetic acid, is described as a key intermediate in the synthesis of serotonin receptor modulators with potential antidepressant and anxiolytic activities. It is plausible that this compound could also interact with one or more of the numerous 5-HT receptor subtypes, making it a compound of interest for neuropharmacology research.

Workflow and Conclusion

The comprehensive characterization of a novel chemical entity like this compound is a systematic process. The following workflow provides a logical sequence for researchers to generate the necessary data for a complete physicochemical and biological profile.

Caption: A logical workflow for the comprehensive characterization of a novel compound.

References

-

Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC. Available at: [Link]

-

ResearchGate. Synthesis of 2-trifluoromethylindole-3-acetic acid derivatives from o-trifluoroacetamidocinnamic acid derivatives by 1,4-addition of tributylphosphine and thermolysis | Request PDF. Available at: [Link]

-

Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Available at: [Link]

-

Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PubMed. Available at: [Link]

-

SpectraBase. 2-Trifluoromethyl-indole-3-acetic-acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

MySkinRecipes. 2-(6-(Trifluoromethyl)-1H-indol-3-yl)acetic acid. Available at: [Link]

-

MDPI. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Available at: [Link]

-

PubChem. Indole-3-Acetic Acid | C10H9NO2 | CID 802. Available at: [Link]

-

ResearchGate. ChemInform Abstract: Friedel-Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. | Request PDF. Available at: [Link]

-

MDPI. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Available at: [Link]

-

PubMed Central. Indole-3-acetic acid and 2-(indol-3-ylmethyl)indol-3-yl acetic acid in the thermophilic archaebacterium Sulfolobus acidocaldarius. Available at: [Link]

-

ResearchGate. IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1... Available at: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]

-

Beilstein Journals. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-[2-(trifluoromethyl)-1H-indol-3-yl]acetic acid [cymitquimica.com]

- 3. 2-(Trifluoromethyl)-1H-indole-3-acetic acid | 132502-93-3 [chemicalbook.com]

- 4. 2-[2-(trifluoromethyl)-1H-indol-3-yl]acetic acid | CAS: 132502-93-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 132502-93-3 CAS MSDS (2-(Trifluoromethyl)-1H-indole-3-acetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Indole-3-acetic Acid in Douglas Fir: Analysis by Gas-Liquid Chromatography and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 11. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-(6-(Trifluoromethyl)-1H-indol-3-yl)acetic acid [myskinrecipes.com]

The Biological Versatility of 2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic Acid and its Analogs: A Technical Guide for Drug Discovery and Development

Introduction: The Indole Nucleus and the Impact of Trifluoromethylation

The indole ring is a privileged scaffold in medicinal chemistry and chemical biology, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1] Indole-3-acetic acid (IAA), a naturally occurring plant hormone of the auxin class, is a prime example of the physiological importance of this heterocyclic system.[2] The introduction of a trifluoromethyl (CF3) group, a bioisostere for a methyl group with unique electronic properties, into the indole framework can dramatically alter the parent molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. This guide provides an in-depth exploration of the biological activities of 2-(2-(trifluoromethyl)-1H-indol-3-yl)acetic acid and its closely related analogs, offering insights for researchers, scientists, and drug development professionals. While direct research on this compound is not extensively documented in publicly available literature, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its biological potential and guiding future research.

Part 1: Auxin-like Activity and Plant Growth Regulation

A primary area of investigation for trifluoromethylated indole-3-acetic acid derivatives has been their role as synthetic auxins, modulating plant growth and development. The trifluoromethyl group can influence the molecule's interaction with auxin receptors and its metabolic stability within the plant.

Mechanism of Auxin Action

Natural and synthetic auxins exert their effects by binding to specific receptor proteins, such as the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins. This binding event triggers the ubiquitination and subsequent degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription and initiating a cascade of developmental responses.[3]

Caption: Figure 1: Simplified diagram of the auxin signaling pathway, indicating the role of auxin analogs in promoting the degradation of Aux/IAA repressors and subsequent gene expression.

Comparative Biological Activities of Trifluoromethylated Auxins

Studies on various trifluoromethyl-containing IAA derivatives have demonstrated a range of auxin-like activities. For instance, 4-trifluoromethylindole-3-acetic acid (4-CF3-IAA) has shown potent root formation-promoting activity.[4] In experiments with black gram cuttings, 4-CF3-IAA was found to be 1.5 times more effective at promoting root formation than indole-3-butyric acid (IBA) at a concentration of 1x10⁻⁴ M.[3][4]

| Compound | Relative Root Formation Activity (vs. IBA) | Reference |

| 4-CF3-IAA | 1.5x at 1x10⁻⁴ M | [3][4] |

| 4-CH3-IAA | Weakly active | [4] |

| 4-Cl-IAA | Active | [4] |

Experimental Protocol: Black Gram Rooting Assay

This protocol outlines a standard method for assessing the auxin-like activity of compounds based on their ability to promote adventitious root formation.

-

Plant Material: Black gram (Vigna mungo) seeds are germinated and grown in the dark for a specified period to obtain hypocotyl cuttings.

-

Compound Preparation: Test compounds, including this compound, positive controls (e.g., IBA, 4-CF3-IAA), and a vehicle control, are dissolved in a suitable solvent (e.g., ethanol) and then diluted to final concentrations in a buffered solution.

-

Treatment: The basal ends of the hypocotyl cuttings are submerged in the test solutions for a defined period (e.g., 24 hours).

-

Incubation: After treatment, the cuttings are transferred to a hydroponic or solid support system and maintained under controlled environmental conditions (light, temperature, humidity).

-

Data Collection and Analysis: After a set number of days, the number and length of adventitious roots formed on each cutting are measured. Statistical analysis is performed to compare the activity of the test compounds to the controls.

Part 2: Anticancer and Cytotoxic Potential

A compelling area of research for fluorinated indole derivatives is their potential application in oncology. The cytotoxic effects of these compounds are often contingent on their bioactivation by specific enzymes that may be overexpressed in the tumor microenvironment.

Mechanism of Action: Peroxidase-Mediated Cytotoxicity

Certain fluorinated IAA derivatives, such as 5-fluoro-IAA, exhibit potent cytotoxicity against cancer cells when combined with horseradish peroxidase (HRP).[3] The proposed mechanism involves the oxidative activation of the indole derivative by HRP in the presence of hydrogen peroxide. This enzymatic reaction generates reactive radical species that are highly cytotoxic, leading to cell death.[3] This targeted approach holds promise for cancer therapies, as the cytotoxicity is localized to areas with high peroxidase activity.

Caption: Figure 2: Proposed mechanism for the cytotoxic effect of fluorinated IAA analogs, involving oxidative activation by horseradish peroxidase to generate cell-killing reactive species.

In Vitro Cytotoxicity Data

Studies have demonstrated significant cell kill rates in various cancer cell lines when treated with a combination of 5-fluoro-IAA and HRP.

| Cell Line | Treatment | % Cell Kill | Reference |

| MCF-7 (Breast Cancer) | 5-fluoro-IAA + HRP | 90-99% | [3] |

| HT-29 (Colon Cancer) | 5-fluoro-IAA + HRP | 90-99% | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, HT-29) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound), both with and without HRP, and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.[3]

Part 3: Antiviral Activity - A Case Study in HIV-1 Inhibition

The versatility of the trifluoromethyl indole scaffold extends to antiviral applications. A novel series of trifluoromethyl indole derivatives have been designed and evaluated for their anti-HIV-1 activities.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)

Certain trifluoromethyl indoles have shown potent activity as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5][6] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of viral RNA into DNA, a critical step in the viral replication cycle.

Caption: Figure 3: Allosteric inhibition of HIV-1 reverse transcriptase by a trifluoromethyl indole analog binding to the NNRTI pocket.

In Vitro Anti-HIV-1 Activity

Specific trifluoromethyl indole derivatives have demonstrated promising activities against wild-type (WT) HIV-1 and drug-resistant mutant strains.

| Compound | Anti-HIV-1 Activity (WT, IC50) | Activity against Y181C Mutant | Reference |

| Indole 10i | Low nanomolar | Higher potency than Nevirapine | [5][6] |

| Indole 10k | Low nanomolar | Higher potency than Nevirapine | [5][6] |

| Efavirenz (Control) | Low nanomolar | - | [6] |

| Nevirapine (Control) | Less potent than 10i/10k | - | [6] |

Experimental Protocol: Anti-HIV-1 Assay in MT-2 Cells

This protocol describes a cell-based assay to determine the anti-HIV-1 activity of test compounds.

-

Cell Culture: MT-2 cells, a human T-cell line susceptible to HIV-1 infection, are cultured in appropriate media.

-

Infection: The MT-2 cells are infected with a known titer of HIV-1 (e.g., the III B strain for wild-type activity or a mutant strain).

-

Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compounds.

-

Incubation: The treated, infected cells are incubated for a period that allows for viral replication and the induction of cytopathic effects (CPE).

-

CPE Evaluation: The extent of virus-induced CPE is quantified. A common method is the MTT assay, where the reduction in cell viability due to viral replication is measured.

-

Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50) is calculated from the dose-response curve.

Conclusion and Future Directions

The introduction of a trifluoromethyl group at the 2-position of the indole-3-acetic acid scaffold presents a molecule with significant, albeit largely unexplored, biological potential. Based on the activities of its close analogs, this compound is a promising candidate for investigation in several key therapeutic and agricultural areas. Its auxin-like properties warrant exploration for applications in horticulture and agriculture. The potential for peroxidase-mediated cytotoxicity suggests that it could be a valuable lead in the development of targeted cancer therapies. Furthermore, the demonstrated success of related trifluoromethyl indoles as HIV-1 NNRTIs provides a strong rationale for evaluating this compound's antiviral activity.

Future research should focus on the synthesis of this compound and a systematic evaluation of its biological activities using the protocols outlined in this guide. Structure-activity relationship (SAR) studies, exploring different substitution patterns on the indole ring and modifications of the acetic acid side chain, will be crucial for optimizing potency and selectivity for each of the identified biological targets.

References

- Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv

-

In VIVO Pharmacology - In Vivo Testing - Adgyl Lifesciences. [Link]

- The Potent World of Fluorinated Indole-3-Acetic Acid Derivatives: A Technical Guide to Their Biological Activity - Benchchem. [No valid URL provided]

-

Synthesis of 2-trifluoromethylindole-3-acetic acid derivatives from o-trifluoroacetamidocinnamic acid derivatives by 1,4-addition of tributylphosphine and thermolysis | Request PDF - ResearchGate. [Link]

- Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv

-

Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

In Vivo Models - TransPharm Preclinical Solutions. [Link]

-

In Vivo Pharmacology Studies - Eurofins Discovery. [Link]

-

In Vivo Models For Efficacy Testing I CRO Services - Pharmaron. [Link]

-

Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed. [Link]

-

Biosynthesis and metabolism of indol-3yl-acetic acid: II. IN vivo EXPERIMENTS with >14>c-labelled PRECURSORS of IAA in TOMATO and BARLEY shoots - SAHMRI. [Link]

-

Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - PubMed. [Link]

-

Indole-3-acetic acid - Wikipedia. [Link]

-

Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - Organic Chemistry Portal. [Link]

-

Synthesis, docking study, and in vitro anticancer evaluation of new flufenamic acid derivatives - Semantic Scholar. [Link]

-

Insights from an in vitro study: the anti-proliferative effects of indole-3-acetic acid in neuroblastoma cells - OUCI. [Link]

-

Indole-3-Acetic Acid Biosynthesis in Colletotrichum gloeosporioides f. sp. aeschynomene. [Link]

-

Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed. [Link]

-

Acetic Acid Acts as a Volatile Signal To Stimulate Bacterial Biofilm Formation - PMC. [Link]

-

Influence of indole acetic acid on antioxidant levels and enzyme activities of glucose metabolism in rat liver - PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid (CAS Number: 132502-93-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-(trifluoromethyl)-1H-indol-3-yl)acetic acid, a fluorinated derivative of the well-known plant hormone indole-3-acetic acid (IAA). The strategic incorporation of a trifluoromethyl (CF3) group at the C2 position of the indole ring significantly alters the molecule's physicochemical properties, offering intriguing possibilities for drug discovery and development. This document delves into the synthesis, chemical properties, spectroscopic characterization, and potential biological activities of this compound, aiming to equip researchers with the foundational knowledge required for its application in scientific investigation.

Introduction: The Significance of Trifluoromethylated Indoles

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve receptor binding affinity.[1] The electron-withdrawing nature of the CF3 group can also modulate the acidity of nearby protons and influence the overall electronic properties of the indole ring, making trifluoromethylated indoles highly valuable scaffolds in the development of novel therapeutics.[1]

This compound, as a derivative of IAA, presents a unique combination of a biologically relevant scaffold with the advantageous properties conferred by the trifluoromethyl group. This positions it as a compound of interest for exploring new therapeutic avenues in areas such as oncology, inflammation, and neurodegenerative diseases.

Synthesis and Mechanism

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of indole derivatives. The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[2][3]

A potential synthetic pathway could involve the reaction of a suitably substituted phenylhydrazine with a trifluoromethyl-containing keto-acid or its ester equivalent, followed by cyclization under acidic conditions. An alternative and likely more direct approach would be the synthesis of the corresponding ethyl ester, ethyl 2-(2-(trifluoromethyl)-1H-indol-3-yl)acetate, followed by hydrolysis to the desired carboxylic acid.

Experimental Protocol: Proposed Synthesis via Ester Hydrolysis

This protocol is a hypothetical, yet chemically sound, procedure based on analogous syntheses of related indole-3-acetic acid derivatives.[4]

Step 1: Synthesis of Ethyl 2-(2-(trifluoromethyl)-1H-indol-3-yl)acetate

A plausible route to the precursor ester could involve a domino trifluoromethylation/cyclization of a suitable 2-alkynylaniline derivative.[5] Alternatively, a multi-step synthesis starting from 2-(trifluoromethyl)-1H-indole could be envisioned, involving the introduction of the acetic acid side chain at the C3 position.

Step 2: Hydrolysis to this compound

-

Reaction Setup: To a stirred solution of ethyl 2-(2-(trifluoromethyl)-1H-indol-3-yl)acetate (1.0 equivalent) in a mixture of 1,4-dioxane and water (e.g., a 1:1 ratio) at room temperature, add a strong acid such as concentrated hydrochloric acid (HCl).[4]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 16-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl).[4]

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the final product, this compound.

Causality Behind Experimental Choices:

-

Choice of Acid Catalyst: Concentrated HCl is a common and effective reagent for the hydrolysis of esters, particularly in the presence of an indole ring, which is generally stable under these conditions.

-

Solvent System: The use of a co-solvent system like 1,4-dioxane and water ensures the solubility of both the starting ester (which is likely more soluble in organic solvents) and the acid catalyst.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy to drive the hydrolysis reaction to completion in a reasonable timeframe.

-

Work-up and Purification: The aqueous work-up with NH4Cl neutralizes any remaining acid and helps to separate the product from inorganic byproducts. Column chromatography is a standard and effective method for purifying organic compounds to a high degree of purity.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for the hydrolysis of the ethyl ester to the target carboxylic acid.

Physicochemical and Spectroscopic Characterization

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 132502-93-3 | [1] |

| Molecular Formula | C11H8F3NO2 | [6] |

| Molecular Weight | 243.18 g/mol | [6] |

| Appearance | Expected to be a solid | Inferred |

| Density | 1.493 g/cm³ | [4] |

Spectroscopic Data (Predicted and Inferred)

1H NMR Spectroscopy:

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxylic acid. The aromatic region would likely display complex multiplets corresponding to the four protons on the benzene ring portion of the indole. The methylene protons would appear as a singlet, and the carboxylic acid proton would be a broad singlet, the chemical shift of which would be concentration and solvent dependent.

13C NMR Spectroscopy:

The carbon NMR spectrum would provide key information about the carbon skeleton. The trifluoromethyl group will cause a characteristic quartet for the carbon to which it is attached due to C-F coupling. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum. Signals for the other carbons of the indole ring and the methylene group would also be present. A publicly available database indicates the presence of a 13C NMR spectrum for this compound, though access is restricted.[9]

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indole ring (around 3300-3500 cm⁻¹), a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), and a strong C=O stretch for the carbonyl group of the carboxylic acid (around 1700-1725 cm⁻¹).

Mass Spectrometry (MS):

The mass spectrum would show the molecular ion peak (M+) at m/z 243. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the indole ring.

Potential Biological Activities and Mechanisms of Action

The biological activity of this compound has not been extensively studied. However, based on the activities of related compounds, several potential therapeutic applications can be hypothesized.

Anti-inflammatory Activity:

Indole-3-acetic acid and its derivatives have been shown to possess anti-inflammatory properties.[10][11] The mechanism may involve the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production. Aryl-acetic acid derivatives are also known to be inhibitors of lipoxygenase, an enzyme involved in the inflammatory response.[12] The trifluoromethyl group in the target compound could enhance these anti-inflammatory effects.

Cytotoxic and Anti-cancer Activity:

Fluorinated derivatives of indole-3-acetic acid have demonstrated potent cytotoxic effects against various cancer cell lines.[13][14] The proposed mechanism for some of these compounds involves their activation by peroxidases, which are often overexpressed in tumor cells, leading to the formation of reactive cytotoxic species.[15][16] this compound could potentially act as a pro-drug that is selectively activated in the tumor microenvironment.

Enzyme Inhibition:

The trifluoromethyl group can influence the binding of molecules to enzyme active sites. Trifluoromethyl-containing compounds have been investigated as inhibitors of various enzymes, including proteases and kinases.[17] The structural similarity of the target compound to natural ligands could make it a candidate for inhibiting specific enzymes involved in disease pathogenesis.

Diagram of Potential Biological Mechanisms:

Caption: Potential therapeutic applications and underlying mechanisms of action for the title compound.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Inhalation: Avoid inhaling dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Hazard Classification (Inferred):

Based on its structural components, the compound may be classified as:

-

An irritant to the skin, eyes, and respiratory system.

-

Potentially harmful if swallowed or inhaled.

Researchers should always consult and adhere to their institution's safety protocols when handling any new chemical compound.

Conclusion

This compound is a fascinating molecule that combines the biologically significant indole-3-acetic acid scaffold with the unique properties of the trifluoromethyl group. While comprehensive experimental data for this specific compound is limited, this guide provides a solid foundation for researchers by outlining plausible synthetic routes, predicting its physicochemical and spectroscopic properties, and hypothesizing its potential biological activities based on established scientific principles and data from analogous compounds. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted and holds the potential to unlock new avenues in drug discovery and development.

References

-

Cambridge University Press. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

- Vertex AI Search. (n.d.). The Role of Trifluoromethyl Indoles in Modern Drug Discovery.

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

- Wiley-VCH. (2008). Supporting Information.

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

- BenchChem. (n.d.). The Potent World of Fluorinated Indole-3-Acetic Acid Derivatives: A Technical Guide to Their Biological Activity.

-

SpectraBase. (n.d.). 2-Trifluoromethyl-indole-3-acetic-acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Retrieved from [Link]

-

Folkes, L. K., & Wardman, P. (2001). Prooxidant activity and cytotoxic effects of indole-3-acetic acid derivative radicals. Biochemical pharmacology, 61(2), 129–136. [Link]

- Gross, Z. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.

-

ResearchGate. (n.d.). Synthesis of 2-trifluoromethylindole-3-acetic acid derivatives from o-trifluoroacetamidocinnamic acid derivatives by 1,4-addition of tributylphosphine and thermolysis. Retrieved from [Link]

-

de Mello, F. G., & de Mello, M. C. (2000). The mechanism of indole acetic acid cytotoxicity. Brain research, 876(1-2), 69–75. [Link]

-

Somei, M., et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 48(8), 1571. [Link]

- Székács, A., Bordás, B., & Hammock, B. D. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. In Rational Approaches to Structure, Activity, and Ecotoxicology of Agrochemicals. CRC Press.

- The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32.

- Fisher Scientific. (n.d.). 2-(1H-indol-3-yl) acetic acid - SAFETY DATA SHEET.

-

Wardman, P., & Folkes, L. K. (1996). 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. Biochemical pharmacology, 51(7), 957–964. [Link]

- A-Level Chemistry. (n.d.). compared using 13C nmr spectroscopy.

-

Pontiki, E., & Hadjipavlou-Litina, D. (2007). Antioxidant and anti-inflammatory activity of aryl-acetic and hydroxamic acids as novel lipoxygenase inhibitors. Bioorganic & medicinal chemistry, 15(4), 1878–1886. [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000197). Retrieved from [Link]

-

Preprints.org. (2025). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. Retrieved from [Link]

-

Wang, S., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 21(5), 1579. [Link]

-

MDPI. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Retrieved from [Link]

- York University. (n.d.). INHIBITION OF ENZYMATIC INDOLE-3-ACETIC ACID OXIDATION BY PHENOLS.

-

ResearchGate. (n.d.). Anti-inflammatory, analgesic and antipyretic activities of a new biphenyl acetic acid derivative(HN-1657). Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

- University of New Haven. (n.d.). Investigation of Enzyme Inhibition Mechanism.

-

National Center for Biotechnology Information. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

-

MDPI. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 6. westliberty.edu [westliberty.edu]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antioxidant and anti-inflammatory activity of aryl-acetic and hydroxamic acids as novel lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prooxidant activity and cytotoxic effects of indole-3-acetic acid derivative radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The mechanism of indole acetic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. taylorfrancis.com [taylorfrancis.com]

- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 19. carlroth.com:443 [carlroth.com:443]

- 20. cdhfinechemical.com [cdhfinechemical.com]

The Trifluoromethylated Indole Arc: From Serendipitous Discovery to Precision-Engineered Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Transformative Power of a Trifecta

In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, a recurring motif in a multitude of natural products and synthetic drugs. Its inherent biological activity and synthetic versatility have long made it a cornerstone of drug discovery. However, the strategic introduction of a trifluoromethyl (CF3) group has unlocked a new dimension of therapeutic potential. This powerful electron-withdrawing moiety dramatically alters the physicochemical properties of the parent indole, enhancing its lipophilicity, metabolic stability, and receptor binding affinity. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of trifluoromethylated indole compounds, offering a technical resource for scientists engaged in the pursuit of novel therapeutics.

I. The Genesis: A Look Back at the Dawn of Trifluoromethylated Indoles

The story of trifluoromethylated indoles begins not with a targeted design, but in an era of exploratory fluorine chemistry. The seminal work that brought these compounds to light was published in 1974 by Yoshiro Kobayashi and his colleagues. Their paper, "Organic fluorine compounds. XIV. Syntheses and reactions of (trifluoromethyl)indoles," marked the formal introduction of this class of compounds to the scientific community. While the full experimental details from this pioneering work are archived in the annals of chemical literature, its significance lies in laying the foundation for all subsequent research in this now-burgeoning field.

II. The Synthetic Arsenal: Modern Methodologies for Trifluoromethylated Indole Construction

The initial methods for synthesizing trifluoromethylated indoles have since been complemented and, in many cases, superseded by more efficient, selective, and versatile synthetic strategies. The modern synthetic chemist now has a powerful toolkit at their disposal to introduce the trifluoromethyl group at various positions of the indole ring. This section details some of the most impactful of these methodologies.

A. Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines

This elegant one-pot approach allows for the direct construction of the trifluoromethylated indole core from readily available starting materials. The reaction proceeds through a domino sequence involving the addition of a trifluoromethyl group to the alkyne, followed by an intramolecular cyclization to form the indole ring.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines

A detailed protocol for this reaction is described by Tsui and coworkers.[1][2][3] In a typical procedure, a mixture of the 2-alkynylaniline substrate, a copper(I) source, and a trifluoromethylating agent (such as the fluoroform-derived CuCF3 reagent) are reacted in a suitable solvent.[1][2] The reaction conditions, including temperature and the choice of ligand, are crucial for achieving high yields and selectivity.[3]

Table 1: Substrate Scope for the Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. The reaction is tolerant of a wide range of functional groups on the aniline and alkyne moieties, with electron-donating groups on the aniline ring generally leading to higher yields.[3]

| Entry | R1 | R2 | Product | Yield (%) |

| 1 | H | Ph | 3a | 85 |

| 2 | 5-Me | Ph | 3b | 92 |

| 3 | 5-Cl | Ph | 3c | 78 |

| 4 | H | n-Bu | 3d | 75 |

| 5 | H | SiMe3 | 3e | 65 |

Data adapted from supporting information of relevant literature.

Causality Behind Experimental Choices: The use of a copper catalyst is critical for the activation of the trifluoromethylating agent and its subsequent addition to the alkyne. The choice of an N-protecting group on the aniline, such as a tosyl or mesyl group, is often necessary to facilitate the cyclization step and prevent side reactions.[3]

Diagram 1: Proposed Mechanism for Domino Trifluoromethylation/Cyclization

Caption: Proposed mechanism for the copper-catalyzed domino trifluoromethylation/cyclization.

B. Palladium-Catalyzed Functionalization of Unactivated Alkenes

Palladium catalysis has emerged as a powerful tool for the construction of complex molecular architectures. In the context of trifluoromethylated indoles, palladium-catalyzed methods have been developed to achieve the regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides, leading to the formation of structurally diverse indole and indoline derivatives.[4][5]

Experimental Protocol: Palladium-Catalyzed Synthesis of Trifluoromethyl-Containing Indoles from Alkenes

A general procedure involves the reaction of an alkene, a trifluoroacetimidoyl chloride, a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., PPh3), and a base in a suitable solvent.[4] The reaction conditions are optimized to control the regioselectivity of the annulation reaction.[5]

Table 2: Substrate Scope for the Palladium-Catalyzed Synthesis of Trifluoromethyl-Containing Indoles. This methodology exhibits a broad substrate scope, accommodating various substituents on both the alkene and the trifluoroacetimidoyl chloride.[4]

| Entry | Alkene | Trifluoroacetimidoyl Chloride | Product | Yield (%) |

| 1 | 4-Penten-1-ol | N-Phenyl-2,2,2-trifluoroacetimidoyl chloride | 3a | 75 |

| 2 | 5-Hexen-1-ol | N-(4-chlorophenyl)-2,2,2-trifluoroacetimidoyl chloride | 3b | 68 |

| 3 | 4-Penten-1-amine | N-Phenyl-2,2,2-trifluoroacetimidoyl chloride | 3c | 72 |

Data synthesized from representative examples in the literature.

Causality Behind Experimental Choices: The choice of the palladium catalyst and ligand is crucial for controlling the catalytic cycle and achieving the desired regioselectivity. The base is required to neutralize the acid generated during the reaction and to facilitate the reductive elimination step.

Diagram 2: Simplified Catalytic Cycle for Palladium-Catalyzed Indole Synthesis

Caption: Simplified catalytic cycle for the palladium-catalyzed synthesis of trifluoromethylated indoles.

C. Metal-Free Oxidative Trifluoromethylation of Indoles

In the pursuit of more sustainable and cost-effective synthetic methods, metal-free approaches have gained significant attention. The oxidative trifluoromethylation of indoles using sodium triflinate (CF3SO2Na, Langlois' reagent) as the trifluoromethyl source offers a practical alternative to metal-catalyzed reactions.[6][7][8][9][10]

Experimental Protocol: Metal-Free Oxidative Trifluoromethylation of Indoles with CF3SO2Na

In a typical procedure, the indole substrate is reacted with CF3SO2Na in the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP), in a suitable solvent at elevated temperatures.[6][7] The reaction proceeds via a radical mechanism and often exhibits high regioselectivity for the C2 position of the indole ring.[8]

Table 3: Substrate Scope for the Metal-Free Oxidative Trifluoromethylation of Indoles. The reaction is compatible with a variety of substituents on the indole ring, with both electron-donating and electron-withdrawing groups being well-tolerated.[6][10]

| Entry | Substrate | Product | Yield (%) |

| 1 | Indole | 2-(Trifluoromethyl)indole | 75 |

| 2 | 5-Bromoindole | 5-Bromo-2-(trifluoromethyl)indole | 68 |

| 3 | 1-Methylindole | 1-Methyl-2-(trifluoromethyl)indole | 82 |

| 4 | 5-Nitroindole | 5-Nitro-2-(trifluoromethyl)indole | 55 |

Data compiled from published examples.[6][10]

Causality Behind Experimental Choices: The oxidant is essential for the generation of the trifluoromethyl radical from CF3SO2Na. The reaction temperature is a critical parameter that influences the reaction rate and yield. The choice of solvent can also affect the solubility of the reagents and the overall efficiency of the reaction.

Diagram 3: Proposed Radical Mechanism for Metal-Free Trifluoromethylation

Caption: Proposed radical mechanism for the metal-free oxidative trifluoromethylation of indoles.

D. Visible-Light-Induced Radical Cyclization

Photoredox catalysis has revolutionized organic synthesis by enabling the use of visible light as a clean and renewable energy source to drive chemical reactions. This approach has been successfully applied to the synthesis of trifluoromethylated indoles through the radical cyclization of suitable precursors.[11][12][13][14][15][16]

Experimental Protocol: Visible-Light-Induced Synthesis of Trifluoromethylated Indoles

A general procedure involves irradiating a solution of the starting material, a trifluoromethyl source (such as Umemoto's reagent or CF3I), and a photocatalyst with visible light.[12] The reaction is typically carried out at room temperature and under an inert atmosphere.

Table 4: Substrate Scope for the Visible-Light-Induced Synthesis of Trifluoromethylated Indoles. This method demonstrates good functional group tolerance and can be used to synthesize a variety of trifluoromethylated indole derivatives.[13][17]

| Entry | Substrate | Product | Yield (%) |

| 1 | N-Allyl-2-bromoaniline | 3-(Trifluoromethyl)methyl-indole | 85 |

| 2 | N-(2-Ethynylphenyl)acrylamide | 2-Trifluoromethyl-3-acetylindole | 78 |

Data represents typical yields reported in the literature.[13][17]

Causality Behind Experimental Choices: The photocatalyst is essential for absorbing visible light and initiating the single-electron transfer process that generates the trifluoromethyl radical. The choice of the trifluoromethyl source and the reaction solvent can influence the efficiency and selectivity of the reaction.

III. Case Study: Pazopanib - A Trifluoromethylated Indole in the Fight Against Cancer

The therapeutic potential of trifluoromethylated indoles is exemplified by Pazopanib (Votrient®), a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.

Pazopanib's mechanism of action involves the inhibition of several key receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[18][19] These receptors play a crucial role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[1][20] By blocking the signaling pathways mediated by these receptors, Pazopanib effectively cuts off the tumor's blood supply, leading to its starvation and regression.[18][21]

Diagram 4: Pazopanib's Mechanism of Action - Inhibition of VEGFR and PDGFR Signaling Pathways

Caption: Pazopanib inhibits VEGFR and PDGFR, blocking downstream signaling and angiogenesis.

IV. Conclusion and Future Outlook

The journey of trifluoromethylated indole compounds, from their initial synthesis in the 1970s to their current status as life-saving therapeutics, is a testament to the power of chemical innovation. The development of novel synthetic methodologies has not only provided access to a vast array of these compounds but has also enabled the fine-tuning of their pharmacological properties. As our understanding of disease biology deepens and synthetic techniques become even more sophisticated, the future for trifluoromethylated indoles in drug discovery appears brighter than ever. We can anticipate the emergence of new generations of these compounds with enhanced efficacy, improved safety profiles, and novel mechanisms of action, further solidifying their place in the armamentarium of modern medicine.

V. References

-

Kobayashi, Y., Kumadaki, I., Hirose, Y., & Hanzawa, Y. (1974). Organic fluorine compounds. XIV. Syntheses and reactions of (trifluoromethyl)indoles. The Journal of Organic Chemistry, 39(13), 1836–1838.

-

Xie, J.-J., Wang, Z.-Q., & Jiang, G.-F. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances, 9(60), 35098–35101. [Link][6][7][8][9][10]

-

PLoS One. (2011). Schematic of pazopanib signaling pathways. figshare. [Link]

-

Kumar, H., Gupta, S. K., & Sharma, M. B. (2011). Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. Expert Opinion on Investigational Drugs, 20(12), 1747–1754. [Link][18]

-

Lee, Y. C., Burgos, B. L. A., Green, N. H., Claeyssens, F., & English, W. R. (2025). Cross-family Signaling: PDGF Mediates VEGFR Activation and Endothelial Function. bioRxiv. [Link]

-

Ball, S. G., Shuttleworth, C. A., & Kielty, C. M. (2007). Vascular endothelial growth factor can signal through platelet-derived growth factor receptors. The Journal of Cell Biology, 177(3), 489–500. [Link][21]

-

Shibuya, M. (2006). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 1(11), 1097–1105. [Link][20]

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link][1][2]

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. PubMed. [Link][1][2]

-

Xie, J.-J., Wang, Z.-Q., & Jiang, G.-F. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. PubMed. [Link][6][7][8][9][10]

-

Xie, J.-J., Wang, Z.-Q., & Jiang, G.-F. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. Europe PMC. [Link][6][7][8][9][10]

-

Wang, L., Chen, Z., & Wu, X.-F. (2020). Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization. RSC Advances, 10(25), 14753–14756. [Link][11]

-

ResearchGate. (2011). Schematic diagram of the role of pazopanib in pain relief and joint protection from cartilage degeneration by simultaneous inhibition of VEGFR1 and VEGFR2. ResearchGate. [Link]

-